molecular formula C20H25FN4O3 B4437486 [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-(4-morpholin-4-ylpiperidin-1-yl)methanone

[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-(4-morpholin-4-ylpiperidin-1-yl)methanone

Cat. No.: B4437486
M. Wt: 388.4 g/mol
InChI Key: WTMPOSINXZXIIP-UHFFFAOYSA-N
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Description

[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-(4-morpholin-4-ylpiperidin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a morpholine ring, and a piperidine ring, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-(4-morpholin-4-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O3/c21-15-2-1-3-18(12-15)28-14-16-13-19(23-22-16)20(26)25-6-4-17(5-7-25)24-8-10-27-11-9-24/h1-3,12-13,17H,4-11,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMPOSINXZXIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCOCC2)C(=O)C3=NNC(=C3)COC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-(4-morpholin-4-ylpiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The morpholine and piperidine rings are then introduced through nucleophilic substitution reactions. The final step involves the coupling of the fluorophenoxy group to the pyrazole ring using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-(4-morpholin-4-ylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-(4-morpholin-4-ylpiperidin-1-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer science and catalysis.

Mechanism of Action

The mechanism of action of [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-(4-morpholin-4-ylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The fluorophenoxy group may facilitate binding to hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [5-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl]-(4-morpholin-4-ylpiperidin-1-yl)methanone
  • [5-[(3-bromophenoxy)methyl]-1H-pyrazol-3-yl]-(4-morpholin-4-ylpiperidin-1-yl)methanone
  • [5-[(3-methylphenoxy)methyl]-1H-pyrazol-3-yl]-(4-morpholin-4-ylpiperidin-1-yl)methanone

Uniqueness

The presence of the fluorophenoxy group in [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-(4-morpholin-4-ylpiperidin-1-yl)methanone distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and valuable molecule for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-(4-morpholin-4-ylpiperidin-1-yl)methanone
Reactant of Route 2
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[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-(4-morpholin-4-ylpiperidin-1-yl)methanone

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